

## A Researcher's Guide to Cross-Referencing Spectroscopic Data of Aminobenzoate Compounds

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Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzoic acid

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For researchers, scientists, and professionals in drug development, the accurate identification and characterization of aminobenzoate compounds are crucial. These molecules, including isomers of aminobenzoic acid and their derivatives, serve as vital building blocks in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3][4] Although they share the same molecular formula, the positional isomerism of the amino group significantly influences their chemical and physical properties, which is reflected in their spectroscopic data.[1] This guide provides a comprehensive comparison of 2-, 3-, and 4-aminobenzoic acid, along with related aminobenzoate esters, by cross-referencing their spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

#### **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic data for the three isomers of aminobenzoic acid and provide predicted or known data for some of their common esters. This allows for a direct comparison of their distinct spectral features.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Aminobenzoic Acid Isomers in DMSO-d<sub>6</sub>[1]



Compound	Chemical Shift (δ, ppm) of Aromatic Protons	Multiplicity
2-Aminobenzoic Acid	6.55-7.84	m
3-Aminobenzoic Acid	7.20-7.84	m
4-Aminobenzoic Acid	6.57, 7.65	d, d

Note: The broad singlet for the amino protons and the carboxylic acid proton are also characteristic but can vary with concentration and solvent.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Aminobenzoic Acid Isomers in DMSO-d<sub>6</sub>[1]

Compound	Chemical Shift (δ, ppm) of Aromatic Carbons
2-Aminobenzoic Acid	111.9, 116.9, 118.0, 132.9, 135.3, 152.9
3-Aminobenzoic Acid	117.4, 120.0, 124.1, 129.0, 129.4, 148.6
4-Aminobenzoic Acid	113.7, 119.7, 131.5, 151.0

Table 3: UV-Visible Spectroscopic Data for Aminobenzoic Acid Isomers

Compound	λmax (nm)	Solvent
2-Aminobenzoic Acid	~218, ~335	Methanol/Ethanol[1]
3-Aminobenzoic Acid	~194, ~226, ~272	Unspecified Solvent[1][5]
4-Aminobenzoic Acid	~194, ~226, ~278	Unspecified Solvent[1][6]
Ethyl 2-aminobenzoate	-	Water, α-CD, β-CD, SDS, TTABr[7]
Ethyl 3-aminobenzoate	-	Water, α-CD, γ-CD[7]
Ethyl 4-aminobenzoate	-	Water, α-CD, β-CD, SDS, TTABr[7][8]



Table 4: Infrared (IR) Spectroscopic Data for Aminobenzoic Acid Isomers (cm<sup>-1</sup>)[1]

Functional Group	2-Aminobenzoic Acid	3-Aminobenzoic Acid	4-Aminobenzoic Acid
N-H stretch	~3480, ~3370	~3400-3300 (broad)	~3470, ~3360
O-H stretch (COOH)	~3000-2500 (broad)	~3000-2500 (broad)	~3000-2500 (broad)
C=O stretch (COOH)	~1670-1680	~1690-1700	~1680-1690
N-H bend	~1615	~1620	~1620
C=C stretch (aromatic)	~1580, ~1560	~1590, ~1570	~1600, ~1580

Table 5: Mass Spectrometry Data for Aminobenzoic Acid Isomers

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Aminobenzoic Acid	137	119, 92, 65[9]
3-Aminobenzoic Acid	137	119, 92, 65
4-Aminobenzoic Acid	137	119, 92, 65[9][10]

### **Experimental Protocols**

Detailed methodologies are essential for the reproduction and verification of spectroscopic data.

# Nuclear Magnetic Resonance (NMR) Spectroscopy[1] [11]

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the aminobenzoate compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). For quantitative



analysis, an internal standard such as tetramethylsilane (TMS) can be added. The solution is then transferred to a 5 mm NMR tube.

- Data Acquisition:
  - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signalto-noise ratio.
  - 13C NMR: Acquire the spectrum, which may require a larger number of scans.
- Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline corrections. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

#### UV-Visible (UV-Vis) Spectroscopy[1]

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the aminobenzoate compound in a UV-transparent solvent (e.g., methanol, ethanol, water). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically below 1.5).
- Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.
- Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

#### Infrared (IR) Spectroscopy[11]

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid aminobenzoate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum is recorded first, followed by the sample spectrum, typically in the



range of 4000-400 cm<sup>-1</sup>.

 Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups.

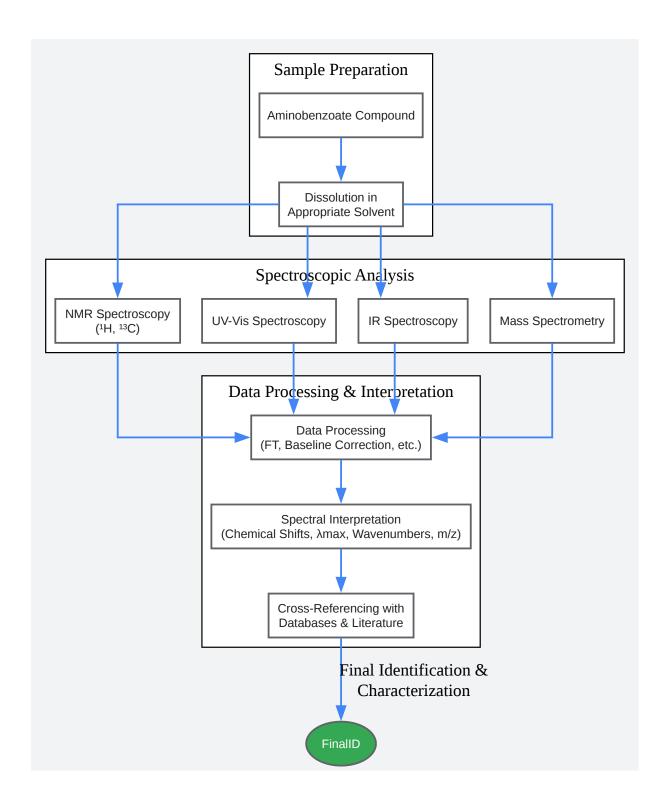
#### Mass Spectrometry (MS)[1]

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS/MS).[11]
- Sample Introduction: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) where it is ionized.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Data Analysis: A mass spectrum is generated, plotting ion abundance against the m/z ratio, revealing the molecular ion and fragmentation patterns.

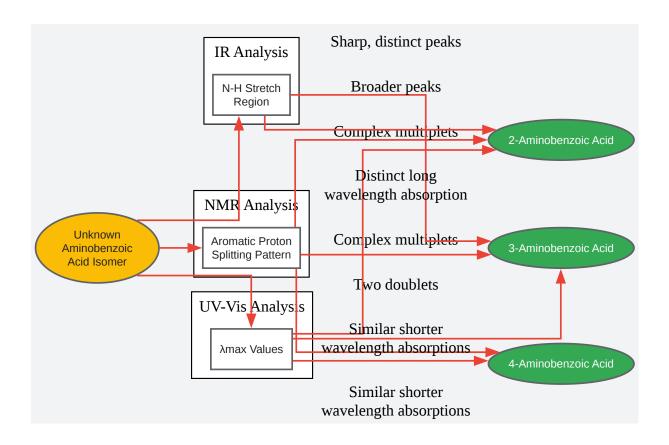
#### **Visualizing Experimental and Logical Workflows**

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process for differentiating aminobenzoate isomers.









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